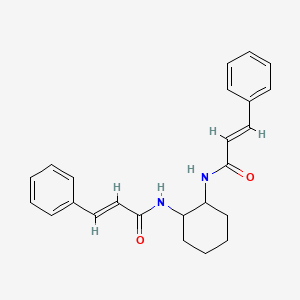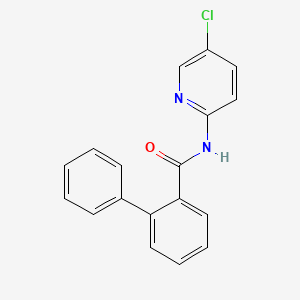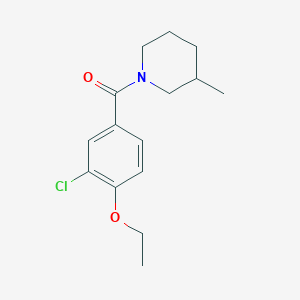![molecular formula C11H10N2O4 B5294687 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)
3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole, also known as MNI-301, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole involves its interaction with voltage-gated sodium channels. Specifically, it has been shown to bind to a site on the channel that is distinct from the site of action of traditional sodium channel blockers. This binding results in a shift in the voltage dependence of channel activation, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of sodium channel activity, the inhibition of synaptic transmission, and the reduction of pain signaling. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to selectively modulate the activity of these channels without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of modulation without using high concentrations of the compound.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole. One area of interest is the development of more potent analogs of the compound, which could improve its efficacy in lab experiments. Another area of interest is the exploration of its potential therapeutic applications, particularly in the treatment of pain and inflammation. Finally, there is a need for further research on the long-term effects of this compound, particularly with regard to its potential for neurotoxicity.
Synthesemethoden
The synthesis of 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole involves a multistep process that begins with the reaction of 5-methyl-2-furaldehyde with nitromethane to produce 5-methyl-2-(nitromethyl)furan. This compound is then reacted with ethyl acetoacetate to form 5-methyl-2-(2-oxoethyl)-2-nitrofuran. The final step involves the reaction of this compound with isoxazole to produce this compound. The overall yield of this process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole has been used in a variety of scientific research applications, including studies on neuronal excitability, synaptic plasticity, and pain signaling. It has been shown to modulate the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This modulation can lead to changes in neuronal excitability and synaptic plasticity, making this compound a valuable tool for studying these processes.
Eigenschaften
IUPAC Name |
3-methyl-5-[(Z)-2-(5-methylfuran-2-yl)ethenyl]-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-3-4-9(16-7)5-6-10-11(13(14)15)8(2)12-17-10/h3-6H,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIAPZSIMIVACO-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\C2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)

![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)

![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)


![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)